REACTION_CXSMILES
|
CO[C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.Br[C:13]1[CH:14]=N[C:16]([NH:19][CH3:20])=[N:17][CH:18]=1.[CH3:21][O:22]C1N=CC(C2SC3C=CC=CC=3N=2)=CN=1.[CH3:38]COC(C)=O>O>[CH3:21][O:22][C:11]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:13]3[CH:14]=[CH:38][C:16]([NH:19][CH3:20])=[N:17][CH:18]=3)=[N:7][C:6]=2[CH:10]=1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=CS2)C=C1
|
Name
|
|
Quantity
|
0.171 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)NC
|
Name
|
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=N1)C=1SC2=C(N1)C=CC=C2
|
Control Type
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UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (2×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |